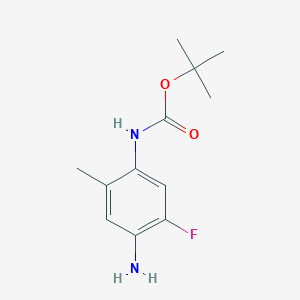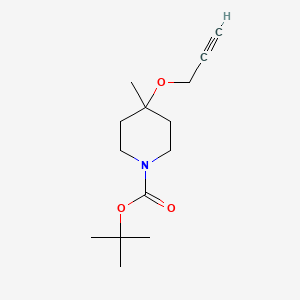
tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions. For example, the prop-2-yn-1-yloxy group can be introduced using propargyl alcohol and appropriate reagents.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing an alkyne to an alkene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts specific chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this group or have different substituents.
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-4-prop-2-ynoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h1H,7-11H2,2-5H3 |
Clave InChI |
COSMALIOYPMTJC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


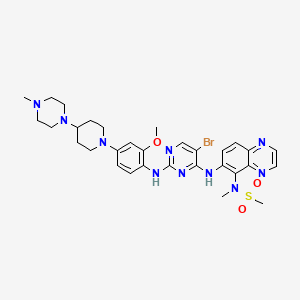
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
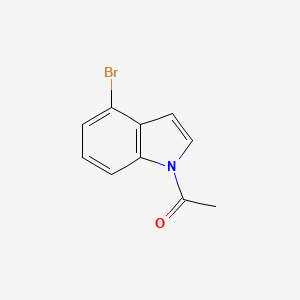
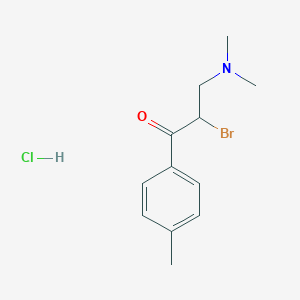
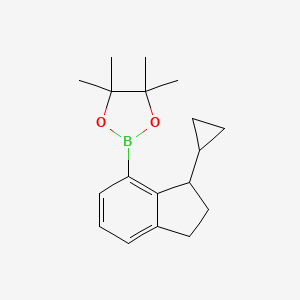
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)




![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

